1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea
Description
This compound is a urea derivative featuring a thiazole core substituted with a methyl group at position 4 and a thiophen-2-yl moiety at position 2. The urea linkage connects the thiazole-methyl group to a 2-phenoxyethyl chain.
Properties
IUPAC Name |
1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-13-16(25-17(21-13)15-8-5-11-24-15)12-20-18(22)19-9-10-23-14-6-3-2-4-7-14/h2-8,11H,9-10,12H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOJBPDAAFGTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The structural features of this compound suggest potential applications in various therapeutic areas, including anti-cancer, anti-bacterial, and anti-inflammatory treatments. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . It features a thiazole ring, a thiophenyl group, and a urea moiety, which are known to contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiourea and thiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiazole moiety have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.12 μg/mL to 250 μg/mL depending on the structure and substituents .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 9a | 250 | Moderate |
| 12a | 100 | High |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. For example, derivatives have shown selective cytotoxicity against multiple cancer cell lines, including lung cancer and leukemia cells. The GI50 values for related compounds were reported as follows:
| Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 25.9 |
These results suggest that modifications to the thiazole or urea moieties can enhance anticancer activity .
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of thiourea derivatives. For example, compounds have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic effects in inflammatory diseases .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in inflammation and cancer cell proliferation.
- Interaction with Cellular Receptors : The urea group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
- Anticancer Study : A study evaluated the efficacy of a related thiazole derivative against human melanoma cells (B16-F10). The compound demonstrated an IC50 value of 16.23 μM, indicating significant antiproliferative activity compared to standard chemotherapeutics .
- Antimicrobial Study : Another study assessed the antimicrobial activity of various thiourea derivatives against Coxsackie A21 virus infection in mice models, showing promising results that warrant further investigation into their potential as antiviral agents .
Comparison with Similar Compounds
Key Findings and Implications
- Structural Flexibility vs. Stability: The target compound’s thiophene and phenoxyethyl groups may balance lipophilicity and solubility better than chlorophenyl or cyanophenyl analogs .
- Kinase Inhibition Potential: While lacking direct data, its structural resemblance to dasatinib and urea-thiazole enzyme inhibitors suggests possible kinase or hIDO1/hTDO2 activity .
- Synthetic Feasibility : Simpler substituents compared to hydrazine or triazole-containing derivatives could streamline synthesis and scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
